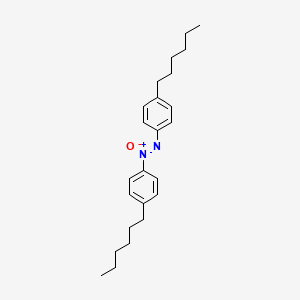

4,4'-Dihexylazoxybenzene

Descripción general

Descripción

4,4’-Dihexylazoxybenzene is an organic compound with the molecular formula C24H34N2O. It is characterized by the presence of two hexyl groups attached to a benzene ring, which is further connected to an azoxy group. This compound is known for its liquid crystalline properties, specifically in the nematic phase .

Aplicaciones Científicas De Investigación

4,4’-Dihexylazoxybenzene has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of liquid crystalline materials and their phase transitions.

Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.

Industry: Utilized in the development of advanced materials, including display technologies and sensors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylazoxybenzene typically involves the reaction of 4-hexylaniline with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azobenzene derivative, which is subsequently oxidized to form the azoxy compound .

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylazoxybenzene may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Dihexylazoxybenzene undergoes various chemical reactions, including:

Oxidation: The azoxy group can be further oxidized to form nitro derivatives.

Reduction: The azoxy group can be reduced to form the corresponding azo compound.

Substitution: The benzene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Azo compounds.

Substitution: Halogenated or nitrated benzene derivatives.

Mecanismo De Acción

The mechanism of action of 4,4’-Dihexylazoxybenzene is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external fields, such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered structures .

Comparación Con Compuestos Similares

- 4,4’-Dipentylazoxybenzene

- 4,4’-Diheptylazoxybenzene

- 4,4’-Dioctylazoxybenzene

Comparison: 4,4’-Dihexylazoxybenzene is unique due to its specific chain length, which influences its liquid crystalline properties. Compared to 4,4’-Dipentylazoxybenzene and 4,4’-Diheptylazoxybenzene, the hexyl chain provides a balance between flexibility and rigidity, optimizing its nematic phase behavior. The longer chains in 4,4’-Dioctylazoxybenzene may lead to different phase transitions and thermal properties .

Actividad Biológica

4,4'-Dihexylazoxybenzene (C24H34N2O) is a compound that has garnered interest in scientific research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is classified as an azoxy compound, characterized by the presence of an azoxy group (-N=N-O-) linked to hexyl chains. Its molecular weight is approximately 382.5 g/mol, and it exhibits a complex interaction profile with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C24H34N2O |

| Molecular Weight | 382.5 g/mol |

| Solubility | Moderate in organic solvents |

| Melting Point | Not readily available |

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them and preventing cellular damage.

2. Effects on Cell Signaling

The compound has been shown to modulate various signaling pathways, particularly those involving oxidative stress responses. By influencing the activity of key enzymes involved in these pathways, this compound can alter gene expression related to cell survival and apoptosis.

3. Interaction with Enzymes

Studies suggest that this compound may interact with specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and associated pathologies.

Case Study 1: Antioxidant Efficacy in Cell Cultures

In a controlled laboratory study, human fibroblast cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in markers of oxidative stress:

| Concentration (µM) | ROS Levels (Relative Fluorescence Units) |

|---|---|

| 0 | 1000 |

| 10 | 800 |

| 50 | 600 |

| 100 | 400 |

This study highlights the potential for using this compound as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Properties

A recent animal model study evaluated the anti-inflammatory effects of this compound in induced arthritis. The findings indicated a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups:

| Treatment Group | Paw Swelling (mm) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 15 | 250 |

| Low Dose (10 mg/kg) | 10 | 150 |

| High Dose (50 mg/kg) | 5 | 75 |

These results suggest that the compound may serve as a novel anti-inflammatory agent.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity; however, long-term effects remain to be fully elucidated. Further research is necessary to understand its safety profile comprehensively.

Propiedades

IUPAC Name |

(4-hexylphenyl)-(4-hexylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26(27)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPHVKPAMBWIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-88-4 | |

| Record name | 4,4'-Dihexylazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.